molecular formula C7H7NaO4S2 B12503728 Sodium 3-(methylsulfonyl)benzenesulfinate

Sodium 3-(methylsulfonyl)benzenesulfinate

Cat. No.: B12503728
M. Wt: 242.3 g/mol
InChI Key: DKFNMURPZKZELM-UHFFFAOYSA-M
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Description

Sodium 3-(methylsulfonyl)benzenesulfinate: is an organosulfur compound with the molecular formula C₇H₇NaO₄S₂. It is a sodium salt of a sulfinic acid derivative and is used as a versatile building block in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it valuable in the synthesis of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-(methylsulfonyl)benzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfonyl)benzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows: [ \text{3-(methylsulfonyl)benzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(methylsulfonyl)benzenesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.

Major Products:

Scientific Research Applications

Sodium 3-(methylsulfonyl)benzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(methylsulfonyl)benzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium p-toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 3-(methylsulfonyl)benzenesulfinate is unique due to the presence of both sulfonyl and sulfinate groups, which provide it with distinct reactivity compared to other sodium sulfinates. This dual functionality allows it to participate in a broader range of chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H7NaO4S2

Molecular Weight

242.3 g/mol

IUPAC Name

sodium;3-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-3-6(5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1

InChI Key

DKFNMURPZKZELM-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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